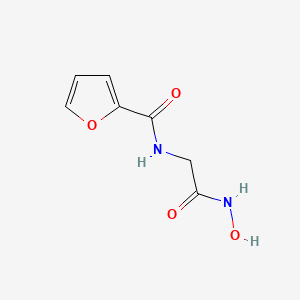
Acetohydroxamic acid, 2-(2-furamido)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetohydroxamic acid, 2-(2-furamido)-: is a derivative of acetohydroxamic acid, characterized by the presence of a furamido group. This compound is known for its potent enzyme inhibition properties, particularly against urease, making it valuable in various medical and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of acetohydroxamic acid, 2-(2-furamido)- typically involves the reaction of hydroxylamine hydrochloride with methyl acetate in the presence of a solid alkali catalyst. The reaction is carried out in an alcohol solvent, resulting in the formation of acetohydroxamic acid . The furamido group is introduced through subsequent reactions involving furfural derivatives.
Industrial Production Methods: Industrial production of acetohydroxamic acid, 2-(2-furamido)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high purity and yield. Immobilized cells of Rhodococcus pyridinivorans have been used to enhance the production efficiency, achieving high molar conversion rates and thermal stability .
化学反应分析
Types of Reactions: Acetohydroxamic acid, 2-(2-furamido)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes and nitroso derivatives.
Reduction: Reduction reactions typically yield hydroxylamine derivatives.
Substitution: The furamido group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols are employed under mild conditions.
Major Products:
Oxidation: Oximes and nitroso compounds.
Reduction: Hydroxylamine derivatives.
Substitution: Substituted furamido derivatives.
科学研究应用
Acetohydroxamic acid, 2-(2-furamido)- has a wide range of scientific research applications:
作用机制
The primary mechanism of action of acetohydroxamic acid, 2-(2-furamido)- involves the inhibition of the urease enzyme. This compound acts as a competitive inhibitor, binding to the active site of urease and preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition disrupts the metabolic processes of urease-producing bacteria, reducing the formation of ammonia and subsequently lowering the pH of the environment .
相似化合物的比较
Salicylhydroxamic acid: Another hydroxamic acid derivative with similar enzyme inhibition properties.
N-Hydroxyacetamide: Shares structural similarities and enzyme inhibition capabilities.
Acetohydroximic acid: Known for its metal chelation properties.
Uniqueness: Acetohydroxamic acid, 2-(2-furamido)- is unique due to the presence of the furamido group, which enhances its binding affinity and specificity towards urease. This structural modification provides improved stability and efficacy compared to other hydroxamic acid derivatives .
属性
CAS 编号 |
65654-12-8 |
|---|---|
分子式 |
C7H8N2O4 |
分子量 |
184.15 g/mol |
IUPAC 名称 |
N-[2-(hydroxyamino)-2-oxoethyl]furan-2-carboxamide |
InChI |
InChI=1S/C7H8N2O4/c10-6(9-12)4-8-7(11)5-2-1-3-13-5/h1-3,12H,4H2,(H,8,11)(H,9,10) |
InChI 键 |
AEKSBHIPRIXNQK-UHFFFAOYSA-N |
规范 SMILES |
C1=COC(=C1)C(=O)NCC(=O)NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















